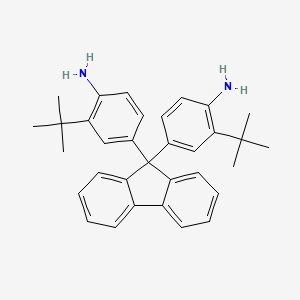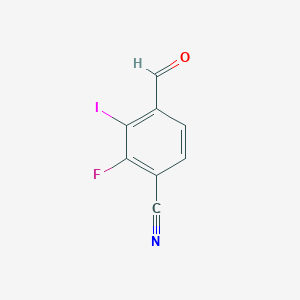
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a sulfonamide group, and aromatic rings. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzenesulfonyl chloride, 4-isobutoxybenzylamine, and pyridine-4-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-isobutoxybenzylamine in the presence of a base like triethylamine to form an intermediate sulfonamide.
Coupling Reaction: The intermediate is then coupled with pyridine-4-carboxaldehyde under reductive amination conditions using a reducing agent such as sodium triacetoxyborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, mild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols, typically under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings and fluorine atom contribute to hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
3-Fluoro-N-(4-methoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an isobutoxy group.
3-Fluoro-N-(4-ethoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Similar structure but with an ethoxy group.
Uniqueness
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the presence of the isobutoxy group, which can influence its lipophilicity, binding affinity, and overall biological activity compared to its analogs. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
属性
分子式 |
C23H25FN2O3S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
3-fluoro-N-[[4-(2-methylpropoxy)phenyl]methyl]-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H25FN2O3S/c1-18(2)17-29-22-8-6-19(7-9-22)15-26(16-20-10-12-25-13-11-20)30(27,28)23-5-3-4-21(24)14-23/h3-14,18H,15-17H2,1-2H3 |
InChI 键 |
LOMFRQVZWCQWSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)CN(CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


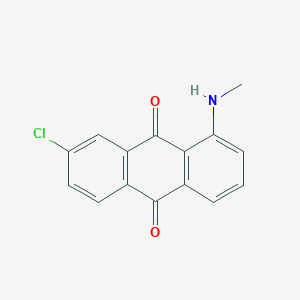
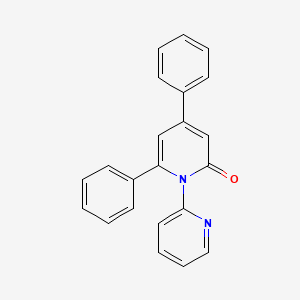
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
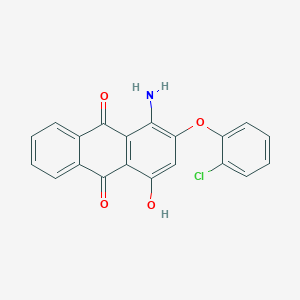
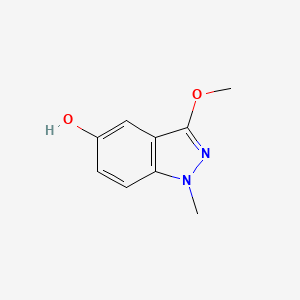
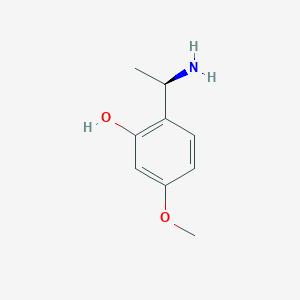
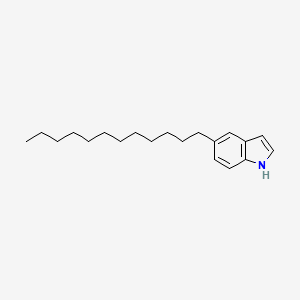
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)

![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)

